molecular formula C12H14O2 B2428144 5-Phenyl-5-hexenoic acid CAS No. 174708-24-8

5-Phenyl-5-hexenoic acid

Cat. No. B2428144
CAS RN: 174708-24-8
M. Wt: 190.242
InChI Key: UMQJUDUEGUJOHR-UHFFFAOYSA-N
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Description

5-Phenyl-5-hexenoic acid is an organic compound that belongs to the family of unsaturated carboxylic acids. It is also known as trans-cinnamic acid or phenylacrylic acid and is widely used in various fields of science, including chemistry, biochemistry, and medicine. This compound has several applications in scientific research, and its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

1. Synthesis of β-Phenyl-δ,ε-Unsaturated Amino Acids

5-Phenyl-5-hexenoic acid derivatives have been synthesized for use in producing β-phenyl-δ,ε-unsaturated amino acids. These compounds have applications in creating [4,3,0]-bicyclic β-turn mimetics, which are significant in developing specific molecular structures with predetermined chiralities. This synthesis process uses Ni(II)-complexes as a template, highlighting the compound's role in advanced organic synthesis techniques (Gu et al., 2003).

2. Development of Anti-Tumorigenic Agents

Research into the analogs of 5-Phenyl-5-hexenoic acid, such as 4-Phenyl-3-butenoic acid (PBA) and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), has demonstrated their potential as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties. These compounds can inhibit HDAC enzymes and have shown effectiveness in inhibiting the growth of cancer cells, indicating their significant potential in cancer research and therapy (Ali et al., 2015).

3. Engineering Bacteria for Polymer Production

5-Phenyl-5-hexenoic acid has been used as a co-substrate in the metabolic engineering of Halomonas bluephagenesis. This bacterium was engineered to produce functional polyhydroxyalkanoates (PHAs), a type of biodegradable and biocompatible polymer. By optimizing various genetic and environmental factors, the engineered strain was able to achieve a high 3-hydroxyhexenoate (3HHxE) molar ratio, indicating the utility of 5-Phenyl-5-hexenoic acid in producing functional materials for various applications, including medical fields (Yu et al., 2020).

properties

IUPAC Name

5-phenylhex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,1,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQJUDUEGUJOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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